Methyl 3-oxooxane-2-carboxylate
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Overview
Description
Methyl 3-oxooxane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxane, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 3-oxooxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-oxooxane-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
- Methyl 3-hydroxythiophene-2-carboxylate
- Methyl 3-quinoxaline-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Comparison: Methyl 3-oxooxane-2-carboxylate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the oxane ring influences its reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 3-oxooxane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3 |
InChI Key |
IUOLBOVVPHVNRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CCCO1 |
Origin of Product |
United States |
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